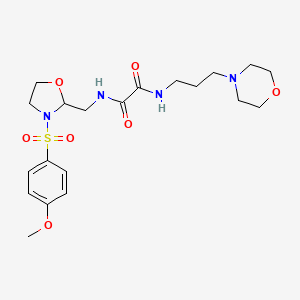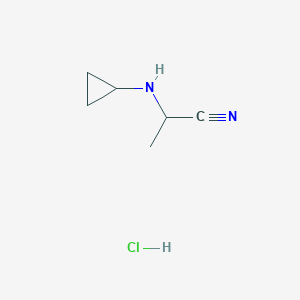
2-(Cyclopropylamino)propanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Cyclopropylamino)propanenitrile hydrochloride" is a chemical that features a cyclopropane ring, a nitrile group, and an amino group. This structure is of interest due to the cyclopropane moiety's presence in many biologically active compounds and the nitrile group's utility in various chemical transformations .
Synthesis Analysis
The synthesis of nitrile-substituted cyclopropanes can be achieved through various methods. One approach involves the intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins, catalyzed by a chiral dirhodium complex . Another method includes the reaction of 2-chloro-2-cyclopropylidenacetate with nucleophiles under phase transfer catalysis to construct spirocyclopropane anellated heterocycles . Additionally, dilithiated nitriles can be cyclized with isothiocyanates and epibromohydrin in a one-pot process to form 2-cyano-1-(hydroxymethyl)cyclopropanes . These methods demonstrate the versatility in synthesizing cyclopropane-containing compounds with nitrile functionality.
Molecular Structure Analysis
The molecular structure of "2-(Cyclopropylamino)propanenitrile hydrochloride" would consist of a three-membered cyclopropane ring attached to a nitrile group and an amino group. The stereochemistry of such compounds can be controlled through asymmetric synthesis, as shown by the reaction of 2-methoxyfuran with 2-sulfinylacrylonitrile to produce cyclopropanes . The molecular structure is crucial for the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo various chemical reactions. For instance, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can react with nitriles to form trisubstituted oxazoles . Cyclopropane 1,1-diesters can participate in a triflic acid-catalyzed formal [3 + 2] cycloaddition with nitriles to synthesize 1-pyrrolines . Moreover, donor-acceptor cyclopropanes can cleave to reactive intermediates that engage in formal [3 + 2] dipolar cycloaddition reactions with nitriles . These reactions highlight the reactivity of cyclopropane and nitrile groups in various synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(Cyclopropylamino)propanenitrile hydrochloride" would be influenced by its functional groups. The cyclopropane ring imparts strain and reactivity, while the nitrile group can participate in further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. The presence of an amino group could also affect the compound's solubility and reactivity. For example, the Hofmann rearrangement can be used to synthesize related compounds with amino functionalities . The physical properties such as melting point, boiling point, and solubility would be specific to the compound and could be determined experimentally.
Scientific Research Applications
Structural and Analytical Studies
Research into cyclopropane-containing compounds, such as those related to general anaesthetics and lipid bilayers, demonstrates the importance of structural analysis in understanding biological interactions and effects. For example, the study of lipid bilayers and the effects of anaesthetics provides critical insights into how certain compounds interact with cellular membranes, potentially offering a foundation for developing new drugs or understanding drug mechanisms (Franks & Lieb, 1979).
Application in Cancer Therapy
The application of cyclopropane-related compounds in cancer therapy is highlighted by the study of FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), which has shown preclinical antitumor efficacy in several cancer models. This suggests that compounds with similar structural features could have potential applications in oncology, indicating a research area for “2-(Cyclopropylamino)propanenitrile hydrochloride” (Zhang et al., 2013).
Food Safety and Toxicology
Cyclopropane-containing fatty acid esters and related compounds have been studied for their occurrence in foods and potential health risks. These studies contribute to food safety regulations and the understanding of toxicological profiles of food contaminants, which could be relevant for evaluating the safety profiles of similar compounds (Crews et al., 2013; Gao et al., 2019).
Material Science and Polymer Research
The development and application of polymers, such as HPMA DACH platinum polymers for therapeutic use, illustrate the role of cyclopropane-containing compounds in creating advanced materials with specific biological activities. These studies not only advance our understanding of polymer-drug conjugates but also open up new avenues for research into the delivery and controlled release of therapeutic agents (Nowotnik & Cvitkovic, 2009).
Safety and Hazards
The safety information for 2-(Cyclopropylamino)propanenitrile hydrochloride indicates that it may be hazardous. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-(Cyclopropylamino)propanenitrile hydrochloride .
properties
IUPAC Name |
2-(cyclopropylamino)propanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-5(4-7)8-6-2-3-6;/h5-6,8H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADPUQOBZRDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)

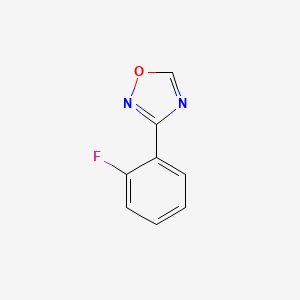
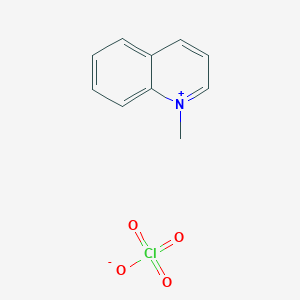
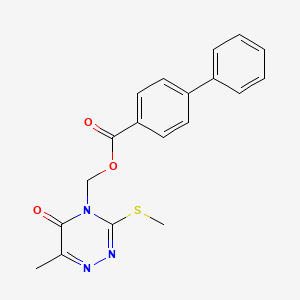
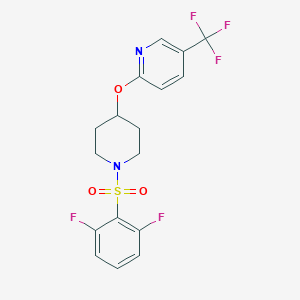
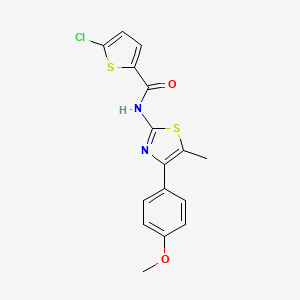
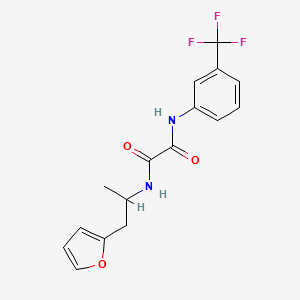
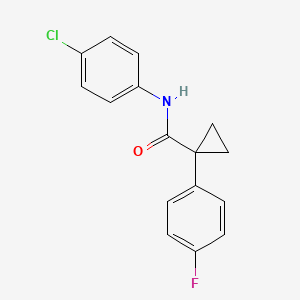
![2-[2-[(3-Chloro-1-benzothiophen-2-yl)-oxomethyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetic acid ethyl ester](/img/structure/B2525722.png)
